
Thiomarinol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomarinol A is an organosulfur heterocyclic compound produced by a marine bacterium Alteromonas rava and has been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. It has a role as an antimicrobial agent, a bacterial metabolite, an antibacterial agent and a marine metabolite. It is an organosulfur heterocyclic compound, a lactam, an enoate ester and a cyclic ether.
Scientific Research Applications
Antibiotic Synthesis and Activity
Thiomarinol A, derived from the bacterium Alteromonas rava, shows significant activity against both Gram-positive and Gram-negative bacteria. It is a potent marine antibiotic, noteworthy for its efficient synthesis and unique biochemical properties. The first total synthesis of this antibiotic was achieved with a notable yield, highlighting its potential in pharmaceutical applications (Gao & Hall, 2005). Further, thiomarinol is identified as a hybrid antibiotic, composed of pseudomonic acid analogue and holothin, which contributes to its strong antimicrobial activity (Shiozawa et al., 1993).
Mode of Action Against MRSA
The effectiveness of thiomarinol A against methicillin-resistant Staphylococcus aureus (MRSA) is significant. It targets the essential enzyme isoleucyl-tRNA synthetase (IleRS) with much higher potency than mupirocin, a drug used to treat MRSA. Thiomarinol A's dual mode of action, which includes both IleRS inhibition and metal chelation, makes it a promising candidate for combating antibiotic resistance (Johnson et al., 2021).
Biosynthesis and Molecular Engineering
The biosynthesis of thiomarinol A involves complex pathways, including the integration of an 8-hydroxyoctanoic acid side-chain and construction of the pyrrothine unit. These processes have been studied to understand the antibiotic’s formation and potential modifications for enhanced effectiveness (Murphy et al., 2014). The enzymatic basis of thiomarinol's "hybridity" has also been explored, revealing potential for creating new hybrid molecules using TmlU/HolE enzymes (Dunn et al., 2015).
Development of Novel Antibiotics
Research has focused on generating new thiomarinol antibiotics active against MRSA through mutagenesis and mutasynthesis. This approach aims to extend the clinical utility of thiomarinols and combat resistant bacterial strains (Murphy et al., 2011). Additionally, studies have isolated novel compounds related to thiomarinol and mupirocin, contributing to understanding their biosynthetic pathways and potential for creating hybrid antibiotics (Gao et al., 2017).
properties
Product Name |
Thiomarinol A |
|---|---|
Molecular Formula |
C30H44N2O9S2 |
Molecular Weight |
640.8 g/mol |
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,25-,26-,27-,28+/m1/s1 |
InChI Key |
JIEMCPGFAXNCQW-XVYZEKPJSA-N |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)[C@H](C)O |
SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |
synonyms |
thiomarinol thiomarinol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)
![Sulfonato-thiacalix[4]arene](/img/structure/B1242425.png)
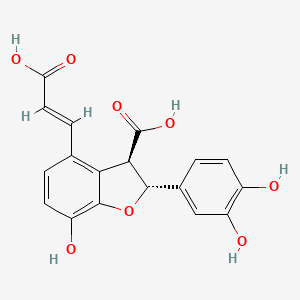
![1-[(9Z,12Z)-octadecadienoyl]-2-icosanoyl-sn-glycerol](/img/structure/B1242428.png)
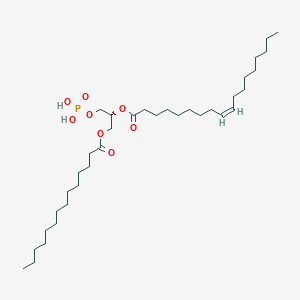
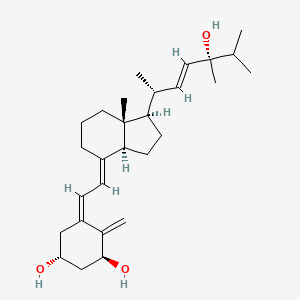
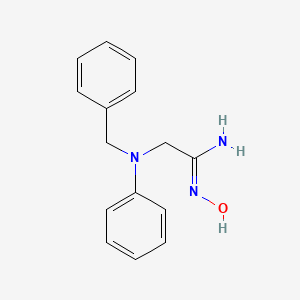
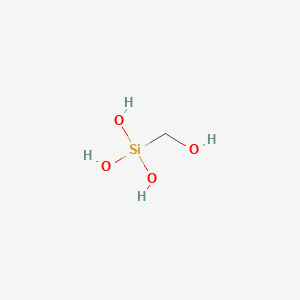
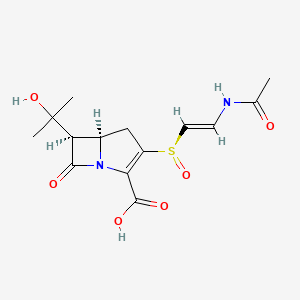

![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)
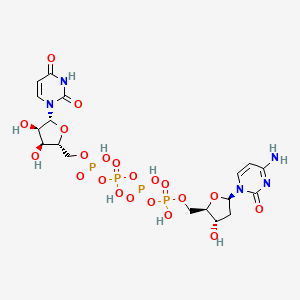
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)
![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)